molecular formula C19H21NO5S B5716873 2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B5716873
M. Wt: 375.4 g/mol
InChI Key: XHAKWHYLBWBXGA-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a thiophene derivative. Thiophene-based compounds are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which can be useful in pain management and anesthesia . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-10-8-7-9-11(13)3/h7-10H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKWHYLBWBXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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